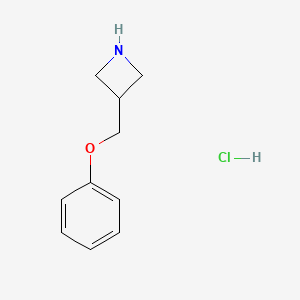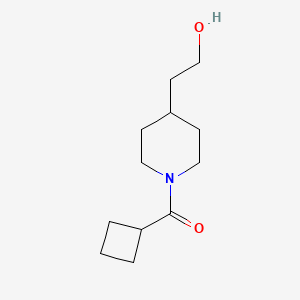
2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol
Vue d'ensemble
Description
2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol, also known as CBP, is an organic compound that is widely used for various scientific research applications. CBP is a cyclic ether derived from the cyclobutanecarbonylpiperidine family and is a colorless liquid with a low melting point. It is soluble in many solvents, including water, alcohol, ether, and chloroform. CBP has a low toxicity and is stable under normal laboratory conditions.
Applications De Recherche Scientifique
Synthesis and Transformation of Cage Compounds
Research in the field of organic chemistry has extensively explored the synthesis and transformation of cyclobutanones and their derivatives, demonstrating their potential in generating a variety of complex structures. The strain and proximity effects inherent in cyclobutanones facilitate cine substitution with nucleophiles, leading to diverse transformations and the formation of cage compounds. This aspect of cyclobutanones underlines their significance in synthetic organic chemistry for constructing complex molecular architectures, highlighting the potential applications of 2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol in generating novel compounds with intricate structures (Hassner & Naidorf-Meir, 1997).
Cyclodextrins and Supramolecular Chemistry
Cyclodextrins, characterized by their cage-like supramolecular structure, play a crucial role in the formation of inclusion complexes through host-guest interactions. This property enables cyclodextrins to modify the characteristics of the materials they complex with, leading to a wide range of industrial applications, from pharmaceuticals to food and cosmetics. The relevance of cyclobutane-containing compounds like 2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol in the context of cyclodextrins and supramolecular chemistry is evident in their potential to act as building blocks for developing new materials with tailored properties (E. D. Valle, 2004).
Hydrocarbon Separation Processes
Porous metal-organic frameworks (MOFs) have been identified as promising materials for the separation of hydrocarbon mixtures due to their unique structural features and the specificity of interactions between the framework and substrates. The ability to fine-tune these interactions in MOFs opens up possibilities for the efficient separation of industrially relevant hydrocarbons. This suggests that derivatives of cyclobutane, such as 2-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-ol, could be explored for their integration into MOFs to enhance hydrocarbon separation processes, contributing to the development of more sustainable and efficient chemical separation technologies (Kovalenko, Potapov, & Fedin, 2022).
Propriétés
IUPAC Name |
cyclobutyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-9-6-10-4-7-13(8-5-10)12(15)11-2-1-3-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEUQAHCQGJUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



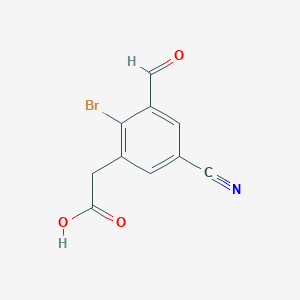
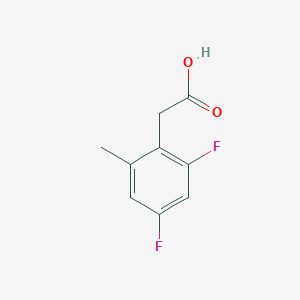

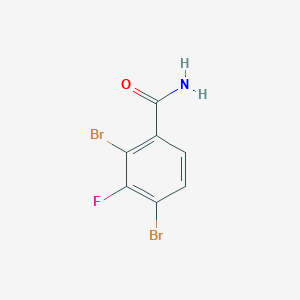
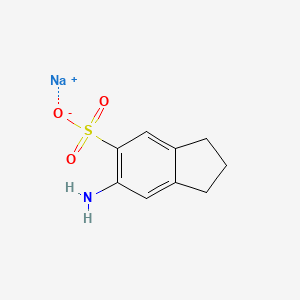


![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride](/img/structure/B1413372.png)
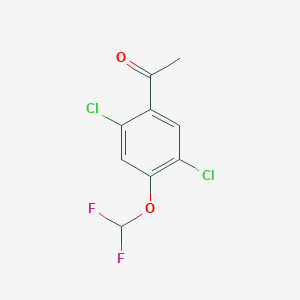
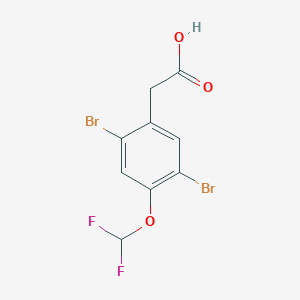
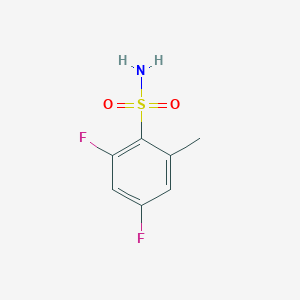

![{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1413381.png)
